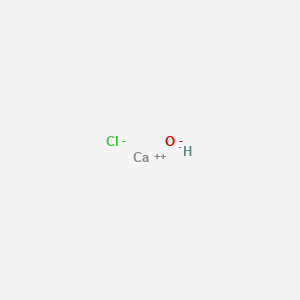

Calcium chloride hydroxide (1/1/1)

Description

Definitional Framework and Related Stoichiometries of Calcium Hydroxide (B78521) Chlorides

Calcium hydroxide chlorides are a class of compounds containing calcium, hydroxide, and chloride ions. Their formation is a key consideration in industrial processes, including flue gas purification and the study of cement and concrete corrosion. researchgate.net

Calcium Chloride Hydroxide (1/1/1) Nomenclature and Chemical Representation (Ca(OH)Cl)

Calcium chloride hydroxide (1/1/1), also known as calcium hydroxychloride, is an inorganic compound with the chemical formula Ca(OH)Cl. wikipedia.orgwikiwand.com It is composed of calcium cations (Ca²⁺), hydroxide anions (OH⁻), and chloride anions (Cl⁻) in a 1:1:1 stoichiometric ratio. brainly.comevitachem.com This compound is a white, crystalline solid. brainly.com

According to X-ray crystallography, Ca(OH)Cl has a layered structure that is related to that of brucite (magnesium hydroxide, Mg(OH)₂). wikipedia.orgwikiwand.com It is important to distinguish calcium chloride hydroxide from calcium hypochlorite (B82951), which consists of calcium cations and hypochlorite anions (-OCl). wikipedia.org

Table 1: Chemical Properties of Calcium Chloride Hydroxide (1/1/1)

| Property | Value |

|---|---|

| Chemical Formula | Ca(OH)Cl wikipedia.org |

| IUPAC Name | Calcium chloride hydroxide wikipedia.org |

| Molar Mass | 92.54 g/mol wikipedia.org |

| Appearance | White solid wikipedia.org |

| Density | 2.4 g/cm³ wikipedia.org |

| Crystal Structure | Layered, related to brucite wikipedia.org |

Interrelationships with Hydrated and Anhydrous Calcium Oxychloride Phases

The broader family of calcium oxychlorides includes various hydrated and anhydrous phases, which are often represented by the general formula xCa(OH)₂·yCaCl₂·zH₂O. qucosa.de Systematic solubility studies in the Ca(OH)₂–CaCl₂–H₂O system have identified two primary ternary phases: the hydrated form, 3Ca(OH)₂·CaCl₂·12H₂O, and the anhydrous form, Ca(OH)₂·CaCl₂. researchgate.netqucosa.de

The formation of these calcium oxychloride phases, sometimes referred to as CAOXY phases by concrete technologists, is a significant factor in the deterioration of concrete, particularly when calcium chloride is used as a deicing agent. wikipedia.org The reaction between calcium chloride and the calcium hydroxide (portlandite) present in hydrated cement products leads to the formation of these expansive phases, which can induce stress and reduce the strength of the concrete. wikipedia.org

The hydrated phase, 3Ca(OH)₂·CaCl₂·12H₂O, has been identified as a thermodynamically stable phase. qucosa.de Its crystal structure has been determined through single-crystal X-ray diffraction. researchgate.net The anhydrous phase, Ca(OH)₂·CaCl₂, is another key compound in this system. researchgate.netqucosa.de

Contextual Significance in Advanced Chemical Science and Engineering Systems

Calcium chloride hydroxide and its related oxychloride phases hold considerable significance in several areas of advanced chemical science and engineering.

In the realm of materials science and construction , the formation of calcium oxychloride is a critical area of study. Its expansive nature when formed within concrete can lead to significant structural damage. wikipedia.orgoclc.org Research in this area focuses on understanding the conditions that lead to its formation and developing strategies to mitigate its detrimental effects. wikipedia.org

In environmental engineering , calcium hydroxide is utilized in water treatment processes. ontosight.ai It can be used to remove impurities and adjust the pH of water. brainly.com The reactions of calcium hydroxide with various substances are central to these applications. byjus.com For instance, it reacts with carbon dioxide to form calcium carbonate, a process known as carbonatation. byjus.comvedantu.com

The study of the ternary system Ca(OH)₂–CaCl₂–H₂O is crucial for understanding the behavior of these compounds in various industrial applications. researchgate.net The precise determination of phase compositions and their thermodynamic properties is essential for modeling and predicting their behavior in complex chemical systems. qucosa.de

Structure

2D Structure

Properties

CAS No. |

127886-77-5 |

|---|---|

Molecular Formula |

CaClHO |

Molecular Weight |

92.54 g/mol |

IUPAC Name |

calcium;chloride;hydroxide |

InChI |

InChI=1S/Ca.ClH.H2O/h;1H;1H2/q+2;;/p-2 |

InChI Key |

CTUDRLGCNRAIEA-UHFFFAOYSA-L |

Canonical SMILES |

[OH-].[Cl-].[Ca+2] |

Origin of Product |

United States |

Synthetic Methodologies and Formation Pathways of Calcium Chloride Hydroxide 1/1/1

Direct Chemical Synthesis Approaches

The direct synthesis of calcium chloride hydroxide (B78521) can be achieved through controlled chemical reactions, primarily involving the neutralization of a base with an acid or through precipitation from solution.

Reaction of Calcium Hydroxide with Hydrogen Chloride: Stoichiometry and Reaction Conditions

The reaction between calcium hydroxide, a base, and hydrogen chloride (in the form of hydrochloric acid), an acid, is a classic neutralization reaction that yields calcium chloride and water. youtube.combrainly.com The balanced chemical equation for this reaction is:

Ca(OH)₂ + 2HCl → CaCl₂ + 2H₂O quora.com

This stoichiometry indicates that one mole of calcium hydroxide reacts with two moles of hydrogen chloride. quora.comrapidlearningcenter.com The formation of the specific phase, calcium chloride hydroxide (Ca(OH)₂·CaCl₂), can occur under conditions where calcium hydroxide is in excess or when there is a subsequent reaction between the produced calcium chloride and unreacted calcium hydroxide. researchgate.net

The reaction conditions, such as the concentration of the reactants and temperature, play a crucial role in the products formed. For instance, a method for producing calcium chloride involves creating a slurry of calcium hydroxide in a calcium chloride solution and then adding hydrochloric acid. google.com The final pH of the solution can be adjusted to favor the formation of the desired product. google.com

Controlled Precipitation from Calcium Chloride and Hydroxide Solutions

Calcium chloride hydroxide can also be synthesized via controlled precipitation from aqueous solutions containing calcium chloride and a hydroxide source, such as sodium hydroxide. quora.comquora.com When solutions of calcium chloride and sodium hydroxide are mixed, calcium hydroxide can precipitate out if its solubility limit is exceeded. quora.comquora.com The reaction is as follows:

CaCl₂(aq) + 2NaOH(aq) → Ca(OH)₂(s) + 2NaCl(aq) quora.com

The formation of a distinct calcium chloride hydroxide phase, rather than just calcium hydroxide, depends on the specific concentrations of the reactants and the temperature of the solution. researchgate.netquora.com Systematic solubility studies in the Ca(OH)₂-CaCl₂-H₂O system have identified the formation of two ternary phases: 3Ca(OH)₂·CaCl₂·12H₂O and the anhydrous Ca(OH)₂·CaCl₂. researchgate.net The formation of these calcium oxychloride phases is known to be expansive and can occur in solutions with CaCl₂ concentrations greater than approximately 11.3% by mass at room temperature. researchgate.net

The precipitation behavior is influenced by factors such as reaction temperature, NaOH concentration (pH), and the initial concentration of calcium chloride. researchgate.net For example, increasing the reaction temperature can affect the precipitation of Ca(OH)₂. researchgate.net

Formation in Complex Reaction Environments

Beyond direct synthesis, calcium chloride hydroxide and related phases form in more complex industrial and environmental systems.

In Situ Formation Mechanisms within Cementitious Systems

In cement chemistry, the formation of a calcium chloroaluminate hydrate (B1144303), commonly known as Friedel's salt (3CaO·Al₂O₃·CaCl₂·10H₂O), is a significant process. researchgate.netwikipedia.org This phase is a layered double hydroxide (LDH) and is structurally related to calcium chloride hydroxide. wikipedia.org Its formation is a key mechanism for the binding of chloride ions in concrete, which can delay the onset of corrosion in steel reinforcement. ucl.ac.uk

Friedel's salt forms when chloride ions penetrate the concrete and react with the aluminate phases present in the hydrated cement paste, specifically the AFm phases (a family of hydrated calcium aluminate compounds). wikipedia.orgucl.ac.uk The chloride ions displace other anions, such as sulfate (B86663) or hydroxyl ions, from the interlayer of the AFm structure. researchgate.netresearchgate.net This process is influenced by the composition of the cement, particularly the amount of tricalcium aluminate (C₃A), and the pH of the pore solution. wikipedia.orgresearchgate.net The addition of calcium chloride to cement accelerates the hydration of the silicate (B1173343) phases while retarding the hydration of the tricalcium aluminate phase. canada.ca

The formation of calcium oxychloride, a related phase, can also occur in cement-based materials when they come into contact with deicing salts like calcium chloride. researchgate.net This reaction between calcium chloride and the calcium hydroxide present in the cement paste can be expansive and potentially damaging. researchgate.netresearchgate.net

Formation during Industrial Flue Gas Dechlorination Processes

Calcium hydroxide is utilized in dry and semi-dry flue gas desulfurization and dechlorination processes to remove acidic gases like hydrogen chloride (HCl). acs.orgresearchgate.net In these processes, a sorbent, typically calcium hydroxide, is injected into the flue gas stream. The reaction between calcium hydroxide and HCl gas forms calcium chloride. acs.orgsperi.com.cn

Ca(OH)₂ + 2HCl → CaCl₂ + 2H₂O

Under certain conditions, particularly at lower temperatures (e.g., 120-180 °C), the formation of calcium hydroxide chlorides, such as CaClOH, can occur. researchgate.netacs.org The efficiency of HCl removal is influenced by several factors, including the calcium-to-chloride ratio, flue gas temperature, and the concentration of other gases like SO₂. speri.com.cnacs.org The formation of these solid products is a key step in capturing the pollutant. acs.org

Influence of Reactant Concentrations and Temperature on Formation Stability

The stability of calcium chloride hydroxide and related phases is highly dependent on the concentrations of the reactants and the ambient temperature.

In the Ca(OH)₂-CaCl₂-H₂O system, the stable phases are dictated by the temperature and the concentration of calcium chloride in the solution. researchgate.net For example, the hydrate 3Ca(OH)₂·CaCl₂·12H₂O and the anhydrous Ca(OH)₂·CaCl₂ have specific stability fields. researchgate.net The solubility of calcium chloride generally increases with temperature, which in turn affects the equilibrium and formation of these solid phases. quora.comquora.com

In cementitious systems, the stability of Friedel's salt is influenced by the chloride concentration and the pH of the pore solution. Higher pH values tend to favor the stability of Friedel's salt. researchgate.net Temperature also plays a role; for instance, the formation of expansive calcium oxychloride from calcium chloride and calcium hydroxide is more pronounced at temperatures above freezing. researchgate.net

The table below summarizes the influence of these parameters on the formation of calcium chloride hydroxide and related compounds.

| Parameter | Influence on Formation and Stability |

| Reactant Concentration | In direct synthesis, higher concentrations of CaCl₂ can lead to the formation of calcium oxychloride. researchgate.net In cement, the amount of available chloride and aluminate phases dictates the extent of Friedel's salt formation. wikipedia.org |

| Temperature | In the Ca(OH)₂-CaCl₂-H₂O system, different hydrates are stable at different temperatures. researchgate.net In flue gas dechlorination, temperature affects the reaction rate between Ca(OH)₂ and HCl. speri.com.cn The solubility of CaCl₂ generally increases with temperature. quora.com |

| pH | In cement systems, a high pH environment favors the stability of Friedel's salt. researchgate.net |

Precursor Synthesis Methodologies Relevant to Calcium Hydroxide Systems for Calcium Chloride Hydroxide (1/1/1) Formation

The formation of Calcium chloride hydroxide, often documented as Ca(OH)Cl, can occur when calcium hydroxide (Ca(OH)₂) reacts with a source of chloride ions, such as hydrogen chloride or calcium chloride (CaCl₂). wikipedia.orgquora.com This is particularly observed in environments like concrete structures where portlandite (calcium hydroxide) in the cement paste reacts with calcium chloride used as a deicing agent. wikipedia.org Therefore, understanding the synthesis of the calcium hydroxide precursor is fundamental to controlling the formation of Calcium chloride hydroxide. The following sections detail key methodologies for producing calcium hydroxide, particularly in nanoparticulate form, which offers high reactivity.

Chemical Precipitation of Calcium Hydroxide Nanoparticles

Chemical precipitation is a prevalent and extensively studied method for synthesizing calcium hydroxide nanoparticles (CHNPs). researchgate.netresearchgate.net This bottom-up approach involves the reaction of a calcium salt precursor with a base in a controlled liquid medium, leading to the nucleation and growth of Ca(OH)₂ particles. acs.orgscirp.org The properties of the resulting nanoparticles, such as size, morphology, and purity, are highly dependent on the synthesis parameters.

A common approach involves mixing aqueous solutions of a calcium salt, like calcium chloride (CaCl₂) or calcium nitrate (B79036) (Ca(NO₃)₂), with an alkaline solution, typically sodium hydroxide (NaOH). scirp.orgyoutube.com The reaction leads to the precipitation of Ca(OH)₂, which is sparingly soluble in water. youtube.com

Key factors influencing the synthesis include:

Precursor Concentration: The molarity of the reactant solutions directly affects the supersaturation level, which in turn governs the nucleation rate and final particle size. researchgate.netacs.org

Temperature: Higher reaction temperatures (e.g., 90°C) are often employed to favor the nucleation rate over particle growth, promoting the formation of smaller nanoparticles. scirp.org

Templating and Stabilizing Agents: To prevent agglomeration and control particle size, polymers, surfactants, or cellulose (B213188) nanofibers can be introduced into the reaction medium. scirp.orgnih.gov For instance, cellulose nanofibers have been shown to be effective in producing Ca(OH)₂ nanoparticles smaller than 50 nm by providing sites for heterogeneous nucleation. nih.gov Similarly, surfactants like Triton X-100 have been used in microemulsion systems to create nano-reactors for the synthesis, yielding particles in the range of 2-10 nm. scirp.orgacs.org

The synthesis method can be adapted to different solvent systems. While aqueous mediums are common, hydro-alcoholic solutions are also used. scirp.orgresearchgate.net The choice of solvent and any additives can affect the crystalline structure and stability of the nanoparticle suspension. scirp.org After precipitation, the nanoparticles are typically collected, washed to remove by-products like sodium nitrate, and dried. researchgate.netyoutube.com

Table 1: Research Findings on Chemical Precipitation of Calcium Hydroxide Nanoparticles

| Calcium Precursor | Alkaline Precursor | Synthesis Environment | Key Findings & Resulting Particle Size | Citations |

| Calcium nitrate dihydrate | Sodium hydroxide | Aqueous medium at room temperature | Confirmed synthesis of Ca(OH)₂ as the major phase with an average particle size of ~350 nm. | researchgate.net |

| Calcium nitrate | Sodium hydroxide | Aqueous suspension with cellulose nanofibers (CNF) | CNF acted as a template, resulting in Ca(OH)₂ particles <50 nm. Higher CNF concentration led to particles <10 nm. | acs.orgnih.gov |

| Calcium chloride | Sodium hydroxide | Aqueous solution at 90°C | Produced regularly shaped, hexagonal nanoparticles with dimensions ranging from 20 nm to 300 nm. | scirp.org |

| Calcium chloride | Sodium hydroxide | Water-in-oil microemulsion with Triton X-100 surfactant | Synthesized Ca(OH)₂ nanoparticles with sizes varying from 2-10 nm, depending on the water-to-surfactant ratio. | acs.org |

| Calcium nitrate tetrahydrate | Sodium hydroxide | Aqueous medium; varied precursor molarity | Demonstrated that varying the precursor molarity (and thus pH) could engineer the microstructure and optical bandgap of the nanoparticles. | researchgate.net |

Utilization of Waste Materials as Calcium Precursors for Calcium Hydroxide Production

The pursuit of sustainable and cost-effective chemical production has driven research into using calcium-rich waste materials as precursors for calcium hydroxide. mdpi.com This approach not only provides an alternative to mining limestone but also addresses waste management challenges. mdpi.com The general process involves converting the calcium carbonate (CaCO₃) or other calcium compounds present in the waste into calcium oxide (CaO) through calcination (thermal decomposition), followed by the hydration (slaking) of CaO to produce calcium hydroxide. researchgate.netethz.ch

Eggshells: A prominent example is the use of eggshell waste from the poultry industry. mdpi.com Eggshells are a high-purity source of calcium carbonate (CaCO₃). researchgate.net The process involves:

Cleaning and Preparation: The collected eggshells are washed to remove organic membranes and impurities. researchgate.net

Calcination: The cleaned eggshells are heated to high temperatures (typically above 800°C) to induce decarbonation, converting CaCO₃ into CaO and releasing carbon dioxide. researchgate.netnih.gov

Hydration: The resulting CaO powder is then carefully mixed with water in a controlled manner, often with assistance from methods like sonication, to form calcium hydroxide (Ca(OH)₂). researchgate.net This method can yield pure Ca(OH)₂ suspensions without the need for complex purification steps. researchgate.net

Industrial Wastes: Various industrial by-products are also viable calcium precursors. mdpi.com

Calcium Carbide Residue (CCR): This is a by-product from the production of acetylene (B1199291) gas. mdpi.com It consists mainly of calcium hydroxide but can be thermally treated to produce highly active calcium oxide, which can then be re-hydrated to ensure a pure Ca(OH)₂ product. mdpi.com

Other Wastes: Materials like high-calcium fly ash and certain types of sludge also contain significant amounts of calcium that can be extracted and converted into calcium hydroxide. mdpi.com These materials often serve as "waste-derived activators" in various chemical and construction applications. mdpi.com

The use of these waste streams offers an economical and environmentally friendly route to synthesizing calcium hydroxide, a crucial precursor for various chemical products, including Calcium chloride hydroxide. mdpi.com

Table 2: Examples of Waste Materials as Precursors for Calcium Hydroxide

| Waste Material | Primary Calcium Compound | Conversion Process | Product | Citations |

| Eggshells | Calcium Carbonate (CaCO₃) | Calcination at >800°C to form CaO, followed by sonication-assisted hydrolysis (hydration). | Pure Calcium Hydroxide (Ca(OH)₂) nanoparticles/suspensions. | researchgate.netethz.chnih.gov |

| Calcium Carbide Residue (CCR) | Calcium Hydroxide (Ca(OH)₂)/Calcium Oxide (CaO) | Thermal treatment of CCR to produce highly active CaO, which is then used as an activator that forms Ca(OH)₂ upon reaction with water. | Active Calcium Hydroxide. | mdpi.com |

Advanced Characterization of Calcium Chloride Hydroxide 1/1/1 Structure and Composition

Crystallographic and Diffraction-Based Analyses

Crystallographic and diffraction methods are fundamental in determining the three-dimensional structure of solid materials at the atomic level.

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. For calcium chloride hydroxide (B78521), this technique reveals a layered structure related to that of brucite (Mg(OH)₂). wikipedia.org The crystal structure consists of calcium cations (Ca²⁺), chloride anions (Cl⁻), and hydroxide anions (OH⁻) in an ordered lattice. wikipedia.org Studies on related calcium hydroxide chloride compounds, such as 3Ca(OH)₂·CaCl₂·12H₂O, have also been successfully analyzed using single-crystal XRD to determine their complex structures. researchgate.net The reaction of Ca(OH)₂ with hydrogen chloride on single crystals has been studied to understand the formation of CaOHCl anhydrate, providing insights into the reaction mechanism at a fundamental level. acs.org

The atomic arrangement within the crystal lattice is a critical factor influencing the material's physical and chemical properties. In related calcium-containing structures like calcium hydroxide (Ca(OH)₂), the calcium-oxygen bond length has been determined to be approximately 2.36 Å. researchgate.net The hydroxide groups are positioned symmetrically around the central calcium atom. guidechem.com This detailed structural information is crucial for understanding the behavior of these materials in various applications.

Powder X-ray diffraction (XRD) is a versatile and widely used technique for identifying crystalline phases and monitoring changes in crystallinity. In the context of calcium chloride hydroxide, XRD is instrumental in confirming the formation of the compound and distinguishing it from its precursors, such as calcium hydroxide (Ca(OH)₂) and calcium chloride (CaCl₂), and other potential byproducts like calcium carbonate (CaCO₃). acs.orgugr.es The diffraction pattern of Ca(OH)Cl will exhibit a unique set of peaks at specific 2θ angles, which serve as a fingerprint for the material.

The evolution of crystallinity can be tracked by monitoring the intensity and width of the diffraction peaks. For instance, the transformation of amorphous or poorly crystalline precursors into a well-defined crystalline Ca(OH)Cl phase can be observed through the sharpening and intensification of XRD peaks over time or with changes in reaction conditions. ugr.es High-temperature XRD studies on related compounds like calcium chloride hydrates have demonstrated the ability of this technique to follow dehydration processes and identify the resulting anhydrous and monohydrate phases. imrjournal.inforesearchgate.net Similarly, the formation of calcium hydroxide nanoparticles has been analyzed using XRD to confirm the presence of the desired crystalline phase. scirp.orgscirp.org

The following table provides an example of XRD data for related calcium compounds, illustrating how different phases can be identified based on their characteristic diffraction peaks.

| Compound | Crystal System | Prominent 2θ Peaks (°) | JCPDS Card No. |

| Calcium Chloride (CaCl₂) | Tetragonal | 29.05, 38.07, 47.83 | 00-049-1092 |

| Calcium Oxide (CaO) | Orthorhombic | 32.06, 38.14, 62.21 | - |

| Calcium Hydroxide (Ca(OH)₂) | Hexagonal | - | - |

This table is illustrative. The specific peak positions for Calcium Chloride Hydroxide (1/1/1) would need to be determined experimentally.

For more detailed structural investigations, synchrotron radiation X-ray diffraction (SR-XRD) offers significant advantages over conventional laboratory XRD. youtube.com The high flux and high energy of synchrotron sources enable the collection of high-resolution data, allowing for the precise determination of lattice parameters, bond lengths, and bond angles. scirp.orgresearchgate.netscirp.org This level of detail is crucial for understanding subtle structural variations that can impact the material's properties.

SR-XRD has been effectively used to study the crystal structure of calcium hydroxide nanoparticles directly in suspension, providing insights into their formation and stability in their application environment. scirp.orgscirp.orgresearchgate.netscirp.org The technique is also invaluable for in-situ studies, allowing researchers to observe structural transformations as they occur in real-time under non-ambient conditions, such as varying temperature or pressure. carleton.edu This capability is particularly relevant for studying the formation and decomposition of calcium chloride hydroxide under conditions relevant to its applications.

Rietveld refinement is a powerful analytical method used to refine the crystal structure model of a material based on its powder diffraction data. By fitting a calculated diffraction pattern to the experimental data, it is possible to extract detailed quantitative information, including lattice parameters, atomic positions, site occupancy factors, and crystallite size. scirp.orgresearchgate.net

This method has been successfully applied to SR-XRD data of calcium hydroxide nanoparticles to investigate their structure in suspension, determining cell parameters, atomic coordinates, and bond lengths and angles. scirp.orgscirp.orgresearchgate.netscirp.org For calcium chloride hydroxide, Rietveld refinement of high-quality powder diffraction data would allow for a precise determination of its structural parameters, providing a deeper understanding of its atomic arrangement and how it might be influenced by synthesis conditions or the presence of impurities.

Spectroscopic Characterization Techniques

Spectroscopic methods provide complementary information to diffraction techniques by probing the chemical bonding and functional groups present in a material.

Fourier Transform Infrared (FTIR) spectroscopy is a sensitive technique for identifying the chemical functional groups and probing the bonding states within a molecule or material. In the case of calcium chloride hydroxide, FTIR can be used to confirm the presence of hydroxide (OH⁻) groups and to study their bonding environment. The characteristic stretching and bending vibrations of the O-H bond will give rise to specific absorption bands in the infrared spectrum.

For instance, in calcium hydroxide (Ca(OH)₂), a sharp absorption peak corresponding to the O-H stretching vibration is typically observed around 3642 cm⁻¹. researchgate.net The presence of chloride ions in the calcium chloride hydroxide structure may influence the position and shape of this band due to changes in the local chemical environment of the hydroxide ions. FTIR can also be used to detect the presence of other species, such as water of hydration, which exhibits broad absorption bands in the 3200-3600 cm⁻¹ region, and carbonate impurities, which show characteristic peaks around 1420 cm⁻¹ and 873 cm⁻¹. researchgate.netresearchgate.net Studies on the reaction of HCl with CaO have utilized FTIR to monitor the decrease in HCl and the increase in H₂O concentration, providing kinetic information about the reaction. acs.org

The following table summarizes typical FTIR absorption bands for functional groups relevant to the characterization of calcium chloride hydroxide.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Hydroxide (O-H) | Stretching | ~3642 |

| Water (H₂O) | Stretching | 3200-3600 (broad) |

| Carbonate (C-O) | Stretching | ~1420 |

| Carbonate (C-O) | Bending | ~873 |

This table provides general ranges. The exact peak positions for Calcium Chloride Hydroxide (1/1/1) would be specific to its unique structure.

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of molecules, providing a detailed fingerprint of a compound's chemical structure. In the study of calcium-containing compounds, Raman spectra reveal distinct features corresponding to the vibrations of the hydroxide (OH) and other constituent groups.

The analysis of related calcium compounds provides a framework for understanding the expected spectra of calcium chloride hydroxide. For instance, studies on various calcium chloride hydrates (CaCl₂·nH₂O) show characteristic bands in the O-H stretching region (3000-3600 cm⁻¹). rruff.info The dihydrate (CaCl₂·2H₂O) exhibits a prominent peak around 3452 cm⁻¹ with a shoulder at 3486 cm⁻¹, while the hexahydrate (CaCl₂·6H₂O) shows a sharp peak at 3432 cm⁻¹. researchgate.net These bands are generated by the internal stretching vibrations of the H₂O molecules within the crystal lattice. rruff.info

In compounds containing hydroxide groups, such as Friedel's salt (a calcium chloroaluminate), distinct Raman bands are observed for Al-OH stretching and bending vibrations. ucl.ac.uk For calcium chloride hydroxide, the Raman spectrum is expected to be characterized by specific vibrational bands associated with the Ca-O and O-H bonds. The low-frequency region of the spectrum would likely be dominated by collective oscillations of the crystal lattice. unt.edu

Table 1: Representative Raman Bands in Related Calcium Compounds

| Compound | Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |

|---|---|---|---|

| CaCl₂·2H₂O | 3452 | O-H Stretch | researchgate.net |

| CaCl₂·2H₂O | 3486 | O-H Stretch (shoulder) | researchgate.net |

| CaCl₂·2H₂O | 3216 | O-H Stretch | researchgate.net |

| CaCl₂·6H₂O | 3432 | O-H Stretch | researchgate.net |

| Friedel's Salt | 534 / 568 | Al-OH Stretch | ucl.ac.uk |

Microscopic and Elemental Compositional Analysis

Microscopic and elemental analysis techniques are crucial for characterizing the physical and chemical makeup of calcium chloride hydroxide at micro and nano levels. These methods reveal details about surface morphology, particle size, internal structure, and elemental distribution.

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size Analysis

Scanning Electron Microscopy (SEM) is employed to visualize the surface topography and morphology of materials. Studies on analogous calcium compounds reveal a variety of crystal shapes and sizes. For example, SEM analysis of synthesized calcium hydroxide has identified diverse morphologies, including polyhedral and semispherical shapes, as well as rhombic lumps and flocculent agglomerates. researchgate.net

The particle size of these compounds can be influenced by synthesis conditions. For hydrocalumite-like Ca-Al layered double hydroxides (LDHs), SEM imaging showed that increasing the synthesis temperature resulted in sharper-edged and larger particles, with average sizes ranging from approximately 6 µm to 23 µm. mdpi.com Similarly, analyses of calcium hydroxide powder have quantified particle dimensions, with average lengths and widths around 2.26 µm and 1.62 µm, respectively. nih.gov It was noted that as particle size increases, the shape tends to become more rectangular. nih.gov For calcium chloride hydroxide, SEM analysis would be expected to reveal its characteristic crystal morphology, which can be crucial in understanding its expansive and potentially deleterious effects in materials like concrete. wikipedia.org

Table 2: Particle Size and Morphology Data from SEM Studies of Related Calcium Compounds

| Compound/Material | Observed Morphology | Average Particle Size | Reference |

|---|---|---|---|

| Calcium Hydroxide | Rhombic lumps, flocculent agglomerates | Not specified | researchgate.net |

| Ca-Al LDH (60°C) | - | 6.148 µm | mdpi.com |

| Ca-Al LDH (120°C) | Sharper edges, larger particles | 22.932 µm | mdpi.com |

Transmission Electron Microscopy (TEM) for Microstructural Details

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, allowing for the examination of internal microstructural and crystallographic details at the nanoscale. ucsb.edu A beam of electrons is transmitted through an ultra-thin specimen, providing information about the material's atomic structure. ucsb.edu

In studies of calcium hydroxide nanoparticles, TEM has been used to visualize individual crystallites. For example, nanocrystals extracted from certain starches treated with calcium hydroxide were shown by TEM to have dimensions of 20 ± 5 nm in length and 10 ± 2 nm in width. researchgate.net Another study on synthesized calcium hydroxide nanoparticles coated with oleylamine (B85491) (Ca(OH)₂@OAm NPs) reported a crystallite size of 25 nm with a hexagonal shape. researchgate.net TEM analysis of calcium chloride hydroxide would provide invaluable data on its crystallite size, shape, and any lattice defects, which are fundamental to its material properties.

Energy Dispersive X-ray (EDX) and X-ray Fluorescence (XRF) for Elemental Distribution and Composition

Energy Dispersive X-ray (EDX) spectroscopy, often integrated with electron microscopes, is an analytical technique used for the elemental analysis of a sample. wikipedia.org It works by detecting the characteristic X-rays emitted from a sample when it is bombarded with an electron beam. oxinst.com This allows for the identification and relative quantification of the elements present in a specific microscopic area. EDX analysis of calcium hydroxide confirms the presence of calcium (Ca) and oxygen (O). researchgate.net For calcium chloride hydroxide, an EDX spectrum would be expected to show distinct peaks corresponding to Calcium (Ca), Chlorine (Cl), and Oxygen (O), confirming its elemental composition and allowing for mapping of their distribution across the sample's surface. mdpi.com

X-ray Fluorescence (XRF) is another powerful non-destructive technique for elemental analysis. It uses an X-ray source to excite the sample, causing it to emit fluorescent (or secondary) X-rays. clu-in.org Each element emits X-rays at a unique energy, allowing for the determination of the sample's elemental makeup. clu-in.org XRF is widely used for analyzing the composition of materials, including detecting chloride levels in cement. azom.comnih.gov An XRF analysis of a pure calcium chloride hydroxide sample would provide a quantitative measurement of the relative abundance of calcium, chlorine, and oxygen.

Table 3: Elemental Composition of Calcium Chloride Hydroxide

| Element | Symbol | Expected Detection | Analytical Technique |

|---|---|---|---|

| Calcium | Ca | Yes | EDX, XRF |

| Chlorine | Cl | Yes | EDX, XRF |

| Oxygen | O | Yes | EDX |

Thermodynamic and Kinetic Investigations of Calcium Chloride Hydroxide 1/1/1

Thermodynamic Stability and Phase Equilibria

The thermodynamic stability of calcium chloride hydroxide (B78521) is intrinsically linked to the conditions of temperature, pressure, and the chemical composition of its environment. capes.gov.brresearchgate.net It is recognized as a stable intermediate compound in certain chemical processes, such as the reaction between calcium hydroxide and hydrochloric acid. ifpenergiesnouvelles.fr

The behavior of calcium chloride hydroxide is best understood through the lens of the Ca(OH)₂–CaCl₂–H₂O ternary phase diagram. miami.eduresearchgate.net This diagram provides a comprehensive map of the stable phases under varying temperatures and concentrations of the constituent components. ascelibrary.org

Experimental techniques such as low-temperature differential scanning calorimetry (LT-DSC) and volume change measurements are employed to characterize the phase transitions within this system. miami.eduascelibrary.org The resulting phase isopleths (lines of constant composition) are integrated to construct the ternary phase diagram. researchgate.net This diagram is a powerful tool for predicting phase transitions as the molar ratio of calcium hydroxide to calcium chloride varies. miami.eduresearchgate.net

Key findings from the study of this ternary system include:

The formation of various calcium chloride hydroxide phases, including hydrated forms like CaCl₂·3Ca(OH)₂·12H₂O and anhydrous CaCl₂·Ca(OH)₂. nih.govresearchgate.net These different phases can coexist and may be interchangeable within the system. nih.gov

The temperature at which calcium chloride hydroxide begins to form increases with a higher concentration of calcium chloride (CaCl₂). miami.eduascelibrary.orgascelibrary.org

This formation temperature is not significantly influenced by the molar ratio of Ca(OH)₂ to CaCl₂. miami.eduascelibrary.org

The extent of the reaction to form calcium chloride hydroxide increases as the CaCl₂ concentration increases. miami.eduresearchgate.net Conversely, the extent of the reaction decreases as the Ca(OH)₂/CaCl₂ molar ratio increases. miami.eduresearchgate.net

In systems where the molar ratio of Ca(OH)₂ to CaCl₂ is less than 3, the Ca(OH)₂ will be fully consumed, leaving a liquid phase composed of CaCl₂ and H₂O below the reaction temperature. ascelibrary.org

The interaction between Ca(OH)₂ from cement paste and CaCl₂ from deicing salts can be modeled using isoplethal sections of the Ca(OH)₂–CaCl₂–H₂O ternary diagram, which helps in understanding the formation of the expansive and damaging calcium chloride hydroxide. nih.gov

Accurate thermodynamic data, such as the Gibbs free energy (ΔGf°) and entropy of formation (S°), are essential for predicting the theoretical possibility of calcium chloride hydroxide formation under various conditions. capes.gov.brifpenergiesnouvelles.fr However, comprehensive experimental data for this compound have been historically scarce in the literature. capes.gov.brresearchgate.net

To overcome this limitation, predictive methods have been developed. capes.gov.brresearchgate.net These methods allow for the estimation of thermodynamic properties at different temperatures. The standard Gibbs free energy of formation is the change in Gibbs free energy when one mole of a substance is formed in its standard state from its constituent elements in their standard states. wikipedia.orgausetute.com.au For a reaction to be spontaneous, the change in Gibbs free energy (ΔG) must be negative. libretexts.org The dissolution of calcium chloride in water, for instance, is an exothermic process with a negative enthalpy change (ΔH) of approximately -80 kJ/mol, contributing to a negative ΔG. libretexts.org

Researchers have developed models to predict these values for calcium chloride hydroxide (CaClOH). researchgate.net The predicted values for Gibbs energy and entropy of formation have shown satisfactory agreement with values calculated using other established models, such as Mostafa's model. capes.gov.brresearchgate.net

Table 1: Predicted Thermodynamical Data for Calcium Hydroxychloride at Various Temperatures. This table presents predicted values for the enthalpy of formation (ΔHf), Gibbs energy of formation (ΔGf), and entropy (S) for CaClOH. These values are crucial for thermodynamic calculations regarding its formation and stability. (Data sourced from graphical representations in Allal et al., 1997). researchgate.net

To accurately model the thermodynamic properties and phase equilibria of electrolyte solutions like the Ca(OH)₂–CaCl₂–H₂O system, advanced modeling approaches are necessary. The Pitzer model is a widely used and successful framework for this purpose, especially for solutions with high ionic strength. scispace.comvliz.be

The Pitzer equations use virial coefficients to account for the short-range interactions between ions in a solution. whiterose.ac.uk These equations can represent the osmotic and activity coefficients of aqueous calcium chloride solutions with high accuracy up to high concentrations. acs.org While the Pitzer model is largely empirical, it provides a robust method for predicting the behavior of complex electrolyte systems. whiterose.ac.uk

Efforts have been made to correlate the Pitzer parameters with the physical properties of the ions, such as their radii, though this remains a complex challenge. whiterose.ac.uk For the CaCl₂-CaF₂-CaO system, thermodynamic models have been used in conjunction with experimental data to calculate and predict the ternary phase diagram, identifying eutectic and peritectic points. semanticscholar.org These modeling approaches are essential for predicting phase equilibria in multi-component systems where experimental determination is difficult. semanticscholar.org

Interactions and Role of Calcium Chloride Hydroxide 1/1/1 in Applied Systems

Concrete and Cement Chemistry

Calcium chloride hydroxide (B78521), often referred to as calcium oxychloride (CAOXY), plays a significant role in the chemistry of concrete and cement, primarily in environments where chloride-based deicing salts are used. Its formation and subsequent effects on the material's properties are critical considerations for the durability of concrete structures.

Effects on Cement Hydration Kinetics and Microstructure Development

Calcium chloride is a well-known accelerator for the hydration of Portland cement, particularly for the silicate (B1173343) phases (tricalcium silicate and dicalcium silicate). nih.govyoutube.com This acceleration leads to a faster setting time and early strength development, which can be advantageous in cold weather concreting. nih.govyoutube.com The accelerated hydration is attributed to calcium chloride acting as a catalyst, promoting the formation of a more permeable calcium silicate hydrate (B1144303) (C-S-H) gel. nih.gov This increased permeability allows for faster diffusion of ions, thus speeding up the hydration process at early ages. nih.gov

The interaction of calcium chloride with the cement paste alters the pore solution chemistry and can lead to the precipitation of various phases, including calcium oxychloride, which can fill pores and affect the transport properties of the concrete. nih.gov

Strategies for Mitigating Calcium Oxychloride Formation and Material Degradation

Several strategies have been investigated to mitigate the formation of calcium oxychloride and the associated deterioration of concrete. A primary approach is to reduce the amount of calcium hydroxide available to react with chlorides. rilem.netbohrium.com This is effectively achieved through the use of supplementary cementitious materials (SCMs). rilem.netbohrium.comcptechcenter.org

Supplementary Cementitious Materials (SCMs):

SCMs like fly ash, slag, silica (B1680970) fume, and metakaolin reduce the calcium hydroxide content in the paste through two main mechanisms:

Dilution: By replacing a portion of the cement, SCMs directly reduce the total amount of calcium hydroxide that will be produced during hydration. rilem.net

Pozzolanic Reaction: SCMs react with the calcium hydroxide produced during cement hydration to form additional calcium silicate hydrate (C-S-H), the primary binding phase in concrete. dot.gov This reaction consumes calcium hydroxide, making it unavailable for the formation of calcium oxychloride. rilem.netcptechcenter.org

The effectiveness of different SCMs in mitigating calcium oxychloride formation varies. Studies have shown the following order of effectiveness in reducing calcium hydroxide and calcium oxychloride: calcined clay > silica fume >> fly ash > slag >> limestone. cptechcenter.orgresearchgate.net Higher replacement levels of SCMs generally lead to a greater reduction in calcium oxychloride formation. rilem.netresearchgate.net For instance, replacing 35% of cement by volume with fly ash has been proposed to significantly reduce damage. researchgate.net Even at lower replacement levels, such as 15% fly ash, mitigation of deterioration has been observed. researchgate.net

Other Mitigation Strategies:

Air Entrainment: Incorporating a proper air-void system in the concrete can provide space for the expansive products of the calcium oxychloride reaction to form without generating significant internal stress. bohrium.comresearchgate.net

Concrete Sealants: The application of sealants can reduce the penetration of chloride-based deicing salts into the concrete, thereby limiting the reaction. bohrium.com

Deicing Salt Blends: Using blends of deicing salts with lower concentrations of calcium chloride can also reduce the amount of calcium oxychloride formed. drexel.edu

| Mitigation Strategy | Mechanism of Action | Reference |

| Supplementary Cementitious Materials (SCMs) | Reduce calcium hydroxide content through dilution and pozzolanic reaction. | rilem.netbohrium.comcptechcenter.org |

| Air Entrainment | Provides space for expansive reaction products, reducing internal stress. | bohrium.comresearchgate.net |

| Concrete Sealants | Limit the ingress of chloride deicing salts. | bohrium.com |

| Deicing Salt Blends | Lowering the concentration of calcium chloride reduces CAOXY formation. | drexel.edu |

Environmental Remediation and Industrial Chemical Processes

Beyond its role in concrete chemistry, the principles involving calcium chloride and hydroxide compounds are applied in environmental remediation and industrial processes, particularly for chloride removal and flue gas treatment.

Chloride Binding and Removal in Aqueous Systems (e.g., CaAl-LDHs as adsorbents)

Calcium aluminate-layered double hydroxides (CaAl-LDHs) have emerged as promising materials for the removal of chloride ions from aqueous solutions. researchgate.netrepec.orgmdpi.comnih.gov LDHs, also known as hydrocalumite, possess a unique layered structure with positively charged layers and exchangeable anions in the interlayer space. researchgate.netnih.govresearchgate.net This structure allows them to effectively bind chloride ions through a chemisorption mechanism. repec.orgmdpi.com

The chloride removal capacity of CaAl-LDHs is influenced by their chemical composition, particularly the Ca:Al ratio. nih.gov The mechanism of chloride removal involves the intercalation of chloride ions into the interlayer of the LDH structure to balance the positive charge of the main layers. researchgate.net Research has shown that CaAl-LDH precursors can rapidly capture a high percentage of chloride ions from a solution, and these ions are not easily released, indicating a stable binding. nih.gov The theoretical chloride removal capacity of CaAl-LDH phases is estimated to be around 130–140 mg/g, with experimentally determined capacities falling within the range of 118.59–211.324 mg/g. nih.gov

The application of CaAl-LDHs as chloride adsorbents is being explored for preventing chloride-induced corrosion in reinforced concrete, where they can be incorporated as an admixture to immobilize incoming chloride ions. nih.govmdpi.com

Role in Desulfurization and Dechlorination of Flue Gases

Calcium-based sorbents, including calcium hydroxide and calcium oxide, are widely used in dry and semi-dry flue gas desulfurization (FGD) processes to control sulfur dioxide (SO₂) emissions from industrial sources like power plants. ukzn.ac.zanih.govmdpi.com The fundamental principle involves the reaction of the acidic SO₂ gas with the alkaline calcium sorbent to form solid calcium sulfite (B76179) (CaSO₃), which can be further oxidized to calcium sulfate (B86663) (CaSO₄), also known as gypsum. mdpi.comresearchgate.netrsc.org

The reaction can be summarized as: Ca(OH)₂ + SO₂ → CaSO₃ + H₂O 2CaSO₃ + O₂ → 2CaSO₄

The efficiency of these sorbents can be enhanced by increasing their surface area and porosity. nih.govresearchgate.net Materials like fly ash are sometimes used in conjunction with calcium-based sorbents to create more activated and efficient desulfurizing agents. nih.govresearchgate.net

In addition to desulfurization, calcium-based compounds can also play a role in the dechlorination of flue gases. The presence of chlorine in flue gas can lead to corrosion and the formation of toxic compounds. repec.org Similar to the desulfurization process, the alkaline nature of calcium hydroxide allows it to react with and capture acidic chlorine compounds present in the flue gas stream.

Related Compound Systems and Their Relevance

The formation and characteristics of calcium pectinate, a significant biopolymer in various applications, are intricately linked to the chemical environment provided by calcium-containing compounds. While direct studies on "Calcium chloride hydroxide (1/1/1)" in this context are not prevalent, understanding the individual and combined roles of its constituent ions—calcium (Ca²⁺), chloride (Cl⁻), and hydroxide (OH⁻)—offers critical insights. The synthesis of calcium pectinate typically involves the use of either calcium chloride (CaCl₂) or calcium hydroxide (Ca(OH)₂) as the calcium source. The distinct properties of the resulting pectinates shed light on the potential influence of a compound system containing both chloride and hydroxide ions.

Interplay in Calcium Pectinate Synthesis and Properties

The gelation of pectin (B1162225), a complex polysaccharide found in plant cell walls, is primarily achieved through the cross-linking of its polygalacturonic acid chains by divalent cations, most notably calcium ions. This interaction is famously described by the "egg-box model," where calcium ions fit into the cavities between pectin chains, creating a stable, three-dimensional network. The source of these calcium ions significantly impacts the structural and functional properties of the resulting calcium pectinate gel.

Research comparing calcium pectinate prepared with calcium chloride (C-CaP) versus calcium hydroxide (HO-CaP) reveals substantial differences in their formation and final characteristics. researchgate.netnih.govacs.org Calcium pectinate produced using calcium chloride tends to have lower production yields and rates of decalcification compared to that made with calcium hydroxide. nih.govacs.org

Structural and Morphological Differences:

The choice of calcium source leads to distinct structural and morphological features in the final calcium pectinate gel. Analysis using techniques such as Fourier-transform infrared spectroscopy (FTIR), scanning electron microscopy (SEM), and X-ray diffraction (XRD) has elucidated these differences. researchgate.netnih.govacs.org

Calcium pectinate formed with calcium chloride (C-CaP) exhibits a more compact, ordered, and stable "egg-box" junction zone. researchgate.netnih.govacs.org This is evidenced by a higher degree of crystallinity observed in XRD analysis. nih.govacs.org SEM images show that C-CaP has a tight structure with a smooth surface. researchgate.netnih.govacs.org In contrast, calcium pectinate synthesized with calcium hydroxide (HO-CaP) is characterized by a looser, rougher, and more metastable structure. researchgate.netnih.govacs.org

The presence of hydroxide ions, as in the case of using calcium hydroxide, can also induce the gelation of pectin. uq.edu.auresearchgate.net Alkaline conditions can lead to the de-esterification of pectin, which in turn affects the subsequent cross-linking with calcium ions. researchgate.net

Rheological Properties:

The rheological behavior of the calcium pectinate gels also reflects the influence of the calcium source. Gels formed with calcium chloride (C-CaP) demonstrate a stronger cross-linked network and a wider range of elastic behavior. researchgate.netnih.govacs.org This superior firmness and elasticity are attributed to the more robust gel network formed by the interaction of calcium ions from calcium chloride with the pectin molecules. crecompany.com

Interactive Data Table: Comparison of Calcium Pectinate Properties

| Property | Calcium Pectinate from Calcium Chloride (C-CaP) | Calcium Pectinate from Calcium Hydroxide (HO-CaP) |

| Production Yield | Lower | Higher |

| Rate of Decalcification | Lower | Higher |

| Crystallinity | Higher | Lower |

| Structure | Compact, ordered, stable egg-box junctions | Loose, metastable junction zones |

| Surface Morphology | Tight, smooth | Loose, rough |

| Rheology | Stronger cross-linked network, greater elasticity | Weaker network |

Emerging Research Directions and Advanced Methodologies for Calcium Chloride Hydroxide 1/1/1 Studies

Advanced Thermal Analytical Techniques for Phase Transitions and Hydration Dynamics

Thermal analysis methods are fundamental in characterizing the physicochemical properties of materials as a function of temperature. For calcium chloride hydroxide (B78521), these techniques provide critical data on its formation, stability, and transformations.

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. nih.gov This method is extensively used to study the kinetics of hydration and dehydration reactions involving calcium compounds.

In the context of calcium chloride hydroxide, DSC can track the progress of hydration reactions by quantifying the energy released or absorbed during the formation or decomposition of specific phases. nih.gov For instance, the hydration of tricalcium silicate (B1173343) (a major component of Portland cement) produces calcium hydroxide, and the rate of this reaction can be monitored by measuring the heat associated with the decomposition of the calcium hydroxide product at a characteristic temperature range (around 450-520°C). nih.govcanada.ca

Researchers have utilized DSC to follow the rate of calcium hydroxide formation over time, from hours to months, revealing that hydration and structural maturation continue long after the initial setting. nih.gov Studies on the hydration of calcium oxide (CaO) and calcium chloride (CaCl2) systems also employ DSC to understand the mechanisms and limitations of these reactions, which are relevant for thermochemical energy storage applications. researchgate.net By analyzing the endothermic or exothermic peaks, researchers can determine key kinetic parameters and understand how factors like water-to-solid ratio or the presence of additives like CaCl2 influence the hydration process. canada.ca

Table 1: DSC Findings on Hydration and Decomposition of Related Calcium Compounds

| Compound/System | Observed Thermal Event | Temperature Range (°C) | Significance | Source |

|---|---|---|---|---|

| Moist Ca(OH)₂ | Endothermic Peak (Decomposition) | 400-450 | Quantifies Ca(OH)₂ amount, indicating hydration extent. | canada.ca |

| Mineral Trioxide Aggregate (MTA) | Endothermic Peak (Ca(OH)₂ Decomposition) | ~450-520 | Tracks the rate of Ca(OH)₂ formation over time, indicating hydration kinetics. | nih.gov |

| CaCl₂-H₂O System | Endothermic Peaks | 50-186 | Represents phase changes and dehydration steps of various calcium chloride hydrates. | udl.cat |

This table is interactive. Click on the headers to sort the data.

Low-Temperature Differential Scanning Calorimetry (LT-DSC) is a specialized thermal analysis technique essential for studying phase transitions that occur at sub-ambient temperatures. lyotechnology.comnetzsch.com It has become a critical tool for investigating the formation of deleterious phases in concrete exposed to deicing salts, particularly the reaction between calcium chloride (CaCl₂) and calcium hydroxide (Ca(OH)₂) to form calcium oxychloride (also known as CAOXY), a hydrated form of calcium chloride hydroxide. elsevierpure.comresearchgate.net

The formation of calcium oxychloride is an expansive process that can cause significant damage to concrete pavements and structures. researchgate.net LT-DSC can precisely quantify the amount of calcium oxychloride formed by measuring the heat absorbed during its dissolution at a specific low temperature. researchgate.net Research has demonstrated that LT-DSC can be effectively used on cement paste, mortar, and concrete samples to assess their susceptibility to this type of chemical attack. researchgate.net These studies help in developing more durable concrete by allowing for the optimization of binder composition, such as by incorporating supplementary cementitious materials that reduce the amount of available calcium hydroxide for the reaction. elsevierpure.com The technique is also used to develop phase diagrams for the Ca(OH)₂-CaCl₂-H₂O system, providing fundamental data on the stability of calcium oxychloride at various concentrations and temperatures. researchgate.net

In-situ and Operando Characterization for Dynamic Reaction Processes

To gain a deeper understanding of reaction mechanisms, researchers are increasingly turning to in-situ and operando characterization techniques. These methods allow for the real-time observation of materials under actual reaction conditions, bridging the gap between static laboratory experiments and dynamic, real-world processes. fiveable.me In-situ refers to analyzing the material in its reaction environment, while operando (a Latin term meaning "working") goes a step further by simultaneously measuring the material's properties and its catalytic or reactive performance. fiveable.menih.gov

For calcium chloride hydroxide, these techniques are invaluable for observing its formation and transformation as they happen. For example, a combination of in-situ methods, including LT-DSC and thermogravimetric analysis (TGA), has been used to quantify the formation of calcium oxychloride and the consumption of calcium hydroxide in cementitious materials exposed to CaCl₂ solutions. researchgate.net Advanced X-ray techniques, such as X-ray diffraction (XRD) and X-ray absorption spectroscopy (XAS), can be applied in-situ to track changes in the crystal structure and chemical state of the compound during hydration, dehydration, or chemical reactions under relevant temperature and pressure conditions. nih.govnih.gov These approaches provide a direct window into reaction pathways, the formation of intermediate species, and changes in morphology, which are crucial for developing accurate kinetic models and controlling the material's behavior. nih.gov

Computational Chemistry Approaches for Molecular and System-Level Understanding (e.g., Molecular Dynamics, Density Functional Theory)

Computational chemistry has become an indispensable tool for investigating materials at the atomic and molecular levels, providing insights that are often inaccessible through experimental methods alone.

Molecular Dynamics (MD) simulations are used to model the time-dependent behavior of molecular systems. For the calcium chloride hydroxide system, MD has been employed to study the structure and dynamics of chloride ions at the interface with calcium hydroxide (portlandite) surfaces. acs.orgresearchgate.net These simulations reveal the molecular mechanisms of chloride adsorption, showing how Cl⁻ ions bind to the surface. acs.org Such studies are critical for understanding the initial stages of chloride-induced corrosion in reinforced concrete. MD simulations have also been used to investigate the solvation structure of Ca²⁺ ions in aqueous CaCl₂ solutions, identifying the stability of contact ion pairs (Ca²⁺-Cl⁻) and solvent-separated ion pairs, which influences the macroscopic properties of the solution. acs.orgarxiv.org

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govmdpi.com In the context of calcium chloride hydroxide, DFT can be used to study the fundamental interactions between the constituent ions (Ca²⁺, Cl⁻, OH⁻) and water molecules. It can help elucidate the structural transformation from precursors like portlandite to calcium silicate hydrate (B1144303) (C-S-H) phases in the presence of silicates, a process relevant to cement chemistry. researchgate.net By calculating properties like binding energies and reaction energy barriers, DFT provides a theoretical foundation for understanding the stability of different phases and the mechanisms of chemical reactions. researchgate.net

Exploration of Novel Synthetic Pathways and Targeted Applications

Research into calcium chloride hydroxide extends to discovering new ways to synthesize the material and leveraging its properties for new applications.

Novel Synthetic Pathways: While traditional synthesis methods include reacting hydrochloric acid with calcium hydroxide or obtaining it as a by-product of industrial processes like the Solvay process, researchers are exploring more controlled synthesis routes. chemicalbook.comwikipedia.orgusda.gov These include chemical precipitation by mixing aqueous solutions of calcium chloride and sodium hydroxide, which can be tailored to produce nanoparticles of calcium hydroxide. scirp.org Sol-gel methods are also being investigated for producing related layered double hydroxides with highly regular morphology, a technique that could potentially be adapted for calcium chloride hydroxide to achieve specific structural properties. researchgate.net Furthermore, the use of calcium chloride as a catalyst in one-pot synthesis of other novel compounds highlights its reactive potential in developing efficient chemical processes. researchgate.net

Targeted Applications: The properties of calcium chloride hydroxide make it a candidate for several targeted applications. Its formation in concrete is generally deleterious, but understanding this process is a key "application" of research aimed at improving infrastructure durability. elsevierpure.comwikipedia.org In other fields, it is explored for its beneficial properties. It has been investigated for use in the pharmaceutical and cosmetic industries as a pH-balancing agent and stabilizer. ontosight.ai Emerging research is also exploring its use in biomaterials. For example, a novel combination of nano-calcium hydroxide with natural materials like cocoa pod husk extract and anchovy powder has been studied as a potential reparative dentin inducer in dentistry. nih.gov Other potential applications that leverage its constituent parts include roles in water treatment and as a drying agent. ontosight.aichemygostar.comfine-additive.com

Unresolved Scientific Questions and Future Research Trajectories

Despite significant progress, several scientific questions regarding calcium chloride hydroxide remain open, guiding future research efforts.

Unresolved Scientific Questions:

Precise Phase Behavior: The complete ternary phase diagram of the Ca(OH)₂-CaCl₂-H₂O system, especially at various temperatures and pressures, is not fully established. Contradictory information still exists in the literature regarding the exact stoichiometry and stability of different hydrated phases. researchgate.net

Molecular Mechanisms: The atomistic mechanisms of phase transformations, including the nucleation and growth of calcium oxychloride crystals within a porous medium like concrete, are not fully understood.

Influence of Impurities: The effect of other ions commonly found in cementitious systems or industrial brines on the formation, stability, and reactivity of calcium chloride hydroxide needs more systematic investigation.

Long-Term Stability: The long-term behavior and potential degradation pathways of calcium chloride hydroxide in various environments are crucial for predicting the service life of materials where it may form.

Future Research Trajectories:

Multi-Scale Modeling: Integrating DFT and MD simulations with larger-scale phase-field models will be crucial to bridge the gap between molecular interactions and macroscopic material properties, such as expansion and cracking in concrete.

Advanced Operando Studies: The development and application of more sophisticated operando techniques will allow researchers to probe the solid/liquid interface during reaction under realistic conditions, providing unprecedented insights into reaction kinetics and mechanisms. nih.govnih.gov

Machine Learning Integration: Using machine learning algorithms to analyze large datasets from both computational simulations and experimental studies could accelerate the discovery of new relationships between material composition, structure, and performance.

Tailored Synthesis for New Applications: Future work will likely focus on developing controlled synthetic routes to produce calcium chloride hydroxide with specific morphologies (e.g., nanosheets, nanotubes) for targeted applications in areas such as catalysis, environmental remediation (e.g., CO₂ capture), or advanced biomaterials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.